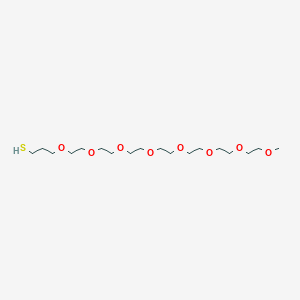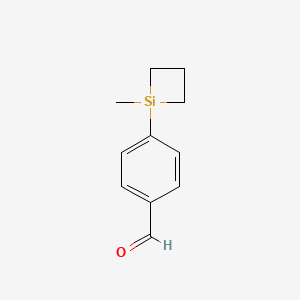
2,5,8,11,14,17,20,23-Octaoxahexacosane-26-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,8,11,14,17,20,23-Octaoxahexacosane-26-thiol is a chemical compound with a complex structure characterized by multiple ether linkages and a thiol group. This compound is part of the polyethylene glycol (PEG) family, which is known for its versatility in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17,20,23-Octaoxahexacosane-26-thiol typically involves the reaction of polyethylene glycol derivatives with thiol-containing reagents. One common method is the reaction of polyethylene glycol with thioacetic acid, followed by hydrolysis to yield the thiol group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,8,11,14,17,20,23-Octaoxahexacosane-26-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to break disulfide bonds back into thiol groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides.
Reduction: Free thiol groups.
Substitution: Thioethers or thioesters.
Applications De Recherche Scientifique
2,5,8,11,14,17,20,23-Octaoxahexacosane-26-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the modification of proteins and peptides, particularly in the formation of stable conjugates.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form stable linkages with therapeutic agents.
Industry: Applied in the production of specialized polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,5,8,11,14,17,20,23-Octaoxahexacosane-26-thiol involves its ability to form stable covalent bonds through its thiol group. This allows it to interact with various molecular targets, including proteins and other biomolecules, facilitating the formation of conjugates and complexes that can be used in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine: Similar structure but contains an amine group instead of a thiol group.
2,5,8,11,14,17,20,23-Octaoxapentacosan-25-oic acid: Contains a carboxylic acid group instead of a thiol group.
Uniqueness
2,5,8,11,14,17,20,23-Octaoxahexacosane-26-thiol is unique due to its thiol group, which provides distinct reactivity and functionality compared to its analogs. This makes it particularly valuable in applications requiring thiol-specific reactions, such as the formation of disulfide bonds or thiol-ene click chemistry.
Propriétés
Formule moléculaire |
C18H38O8S |
|---|---|
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propane-1-thiol |
InChI |
InChI=1S/C18H38O8S/c1-19-4-5-21-8-9-23-12-13-25-16-17-26-15-14-24-11-10-22-7-6-20-3-2-18-27/h27H,2-18H2,1H3 |
Clé InChI |
HAKBYRNHXWYOEH-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOCCOCCOCCOCCOCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-2-(4-Oxo-3,4-dihydro-2h-benzo[e][1,3]thiazin-2-ylidene)acetonitrile](/img/structure/B12832823.png)
![[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,6R)-3-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate](/img/structure/B12832829.png)





![2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12832859.png)


![(2-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]carboxamide](/img/structure/B12832872.png)
![Methyl 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B12832875.png)


